molecular formula C18H26O5 B14574049 Benzyl 3-methoxybutyl hexanedioate CAS No. 61286-48-4

Benzyl 3-methoxybutyl hexanedioate

Cat. No.: B14574049
CAS No.: 61286-48-4
M. Wt: 322.4 g/mol
InChI Key: KDXSSUXGXYMIKV-UHFFFAOYSA-N
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Description

Benzyl 3-methoxybutyl hexanedioate is a synthetic ester derived from hexanedioic acid (adipic acid), featuring a benzyl group and a 3-methoxybutyl group as ester substituents. Hexanedioate esters are commonly employed for their flexibility-enhancing properties in polymers, and the inclusion of a benzyl moiety may confer enhanced solubility in organic matrices or compatibility with aromatic systems . The 3-methoxybutyl group could modulate volatility and hydrophilicity compared to alkyl-chain analogs. However, explicit data on its synthesis, regulatory status, and industrial use remain scarce, necessitating extrapolation from structurally related compounds.

Properties

CAS No.

61286-48-4

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

6-O-benzyl 1-O-(3-methoxybutyl) hexanedioate

InChI

InChI=1S/C18H26O5/c1-15(21-2)12-13-22-17(19)10-6-7-11-18(20)23-14-16-8-4-3-5-9-16/h3-5,8-9,15H,6-7,10-14H2,1-2H3

InChI Key

KDXSSUXGXYMIKV-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCCC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methoxybutyl hexanedioate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and 3-methoxybutyl hexanedioic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methoxybutyl hexanedioate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester functional group can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, 3-methoxybutanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-methoxybutyl hexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of Benzyl 3-methoxybutyl hexanedioate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzyl 3-methoxybutyl hexanedioate with three analogous esters: di-(2-ethylhexyl) adipate (DEHA) , 3-methoxybutyl acetate , and benzyl alcohol derivatives . Key comparisons focus on structural features, physicochemical properties, applications, and toxicity.

Table 1: Comparative Analysis of Hexanedioate Esters and Analogs

Property This compound Di-(2-ethylhexyl) Adipate (DEHA) 3-Methoxybutyl Acetate Benzyl Alcohol
CAS Number Not Reported 103-23-1 1809-19-4 100-51-6
Molecular Formula Likely $ C{20}H{28}O_6 $ $ C{22}H{42}O_4 $ $ C7H{14}O_3 $ $ C7H8O $
Molecular Weight (g/mol) ~376 (estimated) 370.57 146.18 108.14
Boiling Point Not Available 215°C (at 4 mmHg) ~165–170°C (estimated) 205.3°C
Primary Applications Hypothesized: Plasticizers, fragrances Plasticizers, PVC production Solvent, coatings Solvent, fragrance, preservative
Toxicity Profile Unknown Low acute toxicity; potential endocrine disruption Limited data; moderate irritant Respiratory irritant; allergenic

Structural and Functional Differences

  • Benzyl vs. Alkyl Chains: The benzyl group in the target compound likely increases aromatic solubility and reduces volatility compared to DEHA’s branched alkyl chains. This could enhance compatibility with polystyrene or phenolic resins.
  • Methoxybutyl vs. However, this may reduce thermal stability in polymer applications .

Physicochemical Properties

  • Volatility : this compound is expected to exhibit lower volatility than 3-methoxybutyl acetate (a smaller ester) due to its larger molecular weight and aromatic component.
  • Solubility: The benzyl group may enhance solubility in non-polar solvents compared to DEHA, which is predominantly lipophilic.

Toxicity and Regulatory Considerations

  • Benzyl Alcohol : Recognized as a respiratory irritant and allergen, necessitating caution in dermal applications .
  • Data Gaps: No direct toxicological studies exist for this compound. Its metabolic pathway may involve hydrolysis to benzyl alcohol and 3-methoxybutanol, both of which require further safety evaluation.

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